molecular formula C11H13N3S B12900737 N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 87410-86-4

N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12900737
CAS No.: 87410-86-4
M. Wt: 219.31 g/mol
InChI Key: AHASXIMGHJZHNW-UHFFFAOYSA-N
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Description

N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A structurally similar compound with different functional groups.

    5-Amino-pyrazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.

Uniqueness

N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

87410-86-4

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

AHASXIMGHJZHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(S2)NC

Origin of Product

United States

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